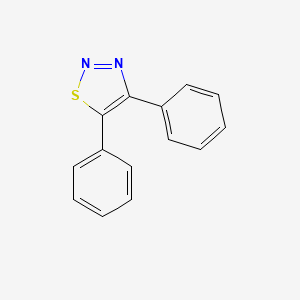
3-Chloro-5-fluoro-2'-thiomorpholinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-5-fluoro-2’-thiomorpholinomethyl benzophenone” is a chemical compound with the molecular formula C18H17ClFNOS and a molecular weight of 349.9 g/mol . It is intended for research use only and is not for human or veterinary use.
Physical And Chemical Properties Analysis
While the molecular formula and weight are known , other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
- Benzophenone derivatives, including fluorinated types, have been investigated for their potential against Alzheimer's Disease. They target β-secretase (BACE-1) and acetylcholinesterase (AChE) while also countering intracellular ROS formation (Belluti et al., 2014).
Cytotoxicity Studies
- Benzophenone-3 (BP-3), a related compound, is known for its cytotoxic effects in various cells, including rat thymocytes, due to increased intracellular Zn2+ levels and vulnerability to oxidative stress (Utsunomiya et al., 2019).
Antimicrobial Activity
- Certain fluorinated benzothiazolo imidazole compounds, synthesized from similar benzophenone derivatives, showed notable antimicrobial properties (Sathe et al., 2011).
Photochemistry in Bioorganic Chemistry
- Benzophenone photophores, derived from similar compounds, are utilized in bioorganic chemistry for covalent attachment processes in protein interaction mapping, proteome profiling, and bioconjugation (Dormán et al., 2016).
Antitumor Activity
- Novel benzophenone derivatives, including morpholino and thiomorpholino benzophenones, demonstrate significant antitumor activity, particularly against leukemia and lung carcinoma cells (Kumazawa et al., 1997).
Synthetic Processes
- The synthesis of benzophenone derivatives, such as 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, has been developed for industrial applications, highlighting the versatility of these compounds (Karrer et al., 2000).
Environmental Impact and Toxicity
- The degradation, transformation, and toxicity of benzophenone-type UV filters in water environments are of concern due to their potential endocrine-disrupting effects (Guo et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-chloro-5-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZFZVAGOJCQCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643836 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-2'-thiomorpholinomethyl benzophenone | |
CAS RN |
898782-20-2 |
Source


|
| Record name | Methanone, (3-chloro-5-fluorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




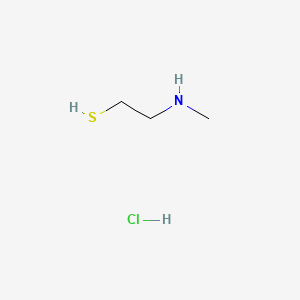

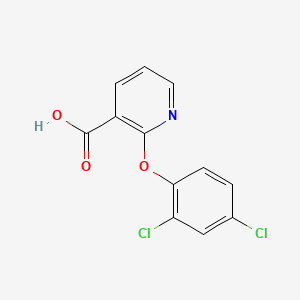

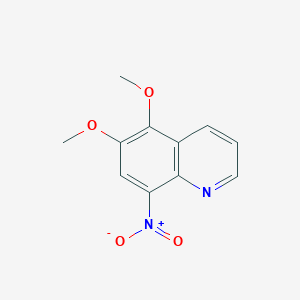
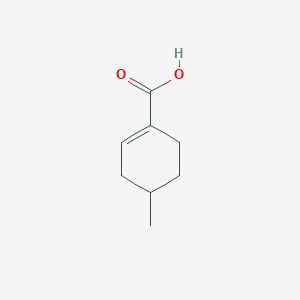


![4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1360407.png)
![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360408.png)
